Acetylcholinesterase Inhibition Comparison
Among a series of five thiazolidine-2,4-dione derivatives (CHT1-CHT5) evaluated for AChE inhibition, 5-(4-methoxybenzylidene)thiazolidine-2,4-dione (CHT1) exhibited the highest potency. The para-methoxy substitution conferred significantly greater inhibitory activity compared to derivatives bearing alternative substituents on the benzylidene ring [1].
| Evidence Dimension | AChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 165.93 nM |
| Comparator Or Baseline | CHT2-CHT5 (thiazolidine-2,4-dione derivatives with alternative benzylidene substituents; exact structures not specified) |
| Quantified Difference | CHT1 identified as the most potent among all five derivatives tested |
| Conditions | In vitro AChE enzyme inhibition assay |
Why This Matters
This head-to-head comparison within a defined TZD series establishes that the para-methoxybenzylidene substitution pattern is optimal for AChE inhibition, distinguishing this compound from structurally similar TZDs for neurodegenerative disease research applications.
- [1] Naeimi A, et al. Investigation of Thiazolidine-2,4-Dione Derivatives as Acetylcholinesterase Inhibitors: Synthesis, In Vitro Biological Activities and In Silico Studies. ChemistryOpen. 2025;14(5):e202400294. View Source
